molecular formula C7H6ClF5N2 B6183713 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride CAS No. 2624140-25-4

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride

Cat. No.: B6183713
CAS No.: 2624140-25-4
M. Wt: 248.58 g/mol
InChI Key: IIYDHOJTWKULOS-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a pentafluoroethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride typically involves the introduction of the pentafluoroethyl group to the pyridine ring followed by the addition of the amine group. The reaction conditions often require the use of specific reagents and catalysts to facilitate these transformations. For example, the pentafluoroethyl group can be introduced using pentafluoroethyl iodide under conditions that promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The pentafluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the pentafluoroethyl group.

Scientific Research Applications

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,2-pentafluoroethanesulfonyl fluoride: Another compound with a pentafluoroethyl group, but with different functional groups and properties.

    Pentafluoroethylbenzene: A compound with a pentafluoroethyl group attached to a benzene ring, used in different applications.

Uniqueness

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride is unique due to the combination of the pentafluoroethyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where such properties are desired.

Properties

CAS No.

2624140-25-4

Molecular Formula

C7H6ClF5N2

Molecular Weight

248.58 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H5F5N2.ClH/c8-6(9,7(10,11)12)4-1-5(13)3-14-2-4;/h1-3H,13H2;1H

InChI Key

IIYDHOJTWKULOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N)C(C(F)(F)F)(F)F.Cl

Purity

95

Origin of Product

United States

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